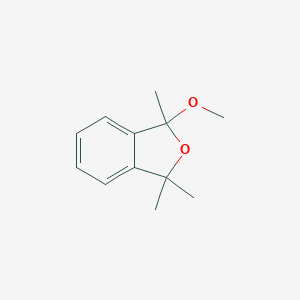
1-Methoxy-1,3,3-trimethyl-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,3,3-trimethyl-2-benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Benzofuran derivatives, including 1-Methoxy-1,3,3-trimethyl-2-benzofuran, have been extensively studied for their antimicrobial activities. Research indicates that modifications to the benzofuran structure can enhance its effectiveness against various pathogens. For instance:
- Antifungal Activity: Studies have shown that certain benzofuran derivatives exhibit potent antifungal properties against strains such as Candida albicans. The presence of electron-withdrawing groups on the benzofuran ring significantly enhances activity levels .
- Antibacterial Activity: Compounds derived from benzofuran scaffolds have demonstrated effectiveness against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications have been found to play a crucial role in enhancing antibacterial potency .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research highlights include:
- Inhibition of Cancer Cell Proliferation: Various studies report that benzofuran derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, specific derivatives showed IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cells .
- Mechanism of Action: The antitumor activity is often linked to the ability of these compounds to induce apoptosis and affect cell cycle progression in cancer cells .
Polymer Applications
Benzofuran derivatives are being explored for their utility in polymer science due to their unique structural properties. They can serve as monomers or additives in the synthesis of functional polymers with specific characteristics:
- Conductive Polymers: Research indicates that incorporating benzofuran units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Dye Industry
The vibrant colors associated with certain benzofuran derivatives make them valuable in the dye industry. Their ability to form stable complexes allows for their use as dyes in textiles and other materials.
Case Study 1: Antimicrobial Efficacy
A series of benzofuran derivatives were synthesized and tested for antimicrobial activity. The study demonstrated that specific substitutions on the benzofuran moiety significantly increased the inhibitory effects against resistant strains of bacteria and fungi. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.39 mg/mL against S. aureus and was further optimized through structural modifications .
Case Study 2: Antitumor Activity Assessment
In a study assessing the anticancer potential of benzofuran derivatives, several compounds were evaluated for their cytotoxic effects on lung cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways, showcasing their potential as therapeutic agents in cancer treatment .
Data Tables
Eigenschaften
CAS-Nummer |
16703-33-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-methoxy-1,3,3-trimethyl-2-benzofuran |
InChI |
InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |
InChI-Schlüssel |
OMOOEIURIVHTEF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Synonyme |
1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















